methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a complex organic molecule with a multifaceted structure. This compound belongs to the class of pyrazolopyridazines, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate typically involves a multi-step process:
Initial Formation: The synthesis starts with the cyclization of an appropriate diketone with hydrazine derivatives to form the pyrazolopyridazine core.
Substitution Reactions:
Esterification: The final step is the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using high-throughput techniques. Reactors capable of handling large volumes of reagents under controlled temperature and pressure conditions are essential. Catalysts and solvents that can be easily recycled and reused are often employed to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate can undergo several types of chemical reactions:
Oxidation: The methyl group on the furan ring can be oxidized to form a carboxylic acid.
Reduction: The keto group in the pyrazolopyridazine core can be reduced to a hydroxyl group.
Substitution: The tolyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydroxy derivatives of the pyrazolopyridazine core.
Substitution: Various substituted analogs with different functional groups.
Scientific Research Applications
Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate finds its applications in several areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its complex structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes such as kinases, which play a crucial role in cellular signaling pathways.
Pathways Involved: Inhibition of these enzymes can disrupt critical signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Compared to other pyrazolopyridazine derivatives, methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate stands out due to its unique structural features and biological activities.
List of Similar Compounds
Pyrazolopyridazine derivatives with different substituents.
Compounds with similar core structures but varying functional groups.
Analogous esters with modifications in the ester or core structure.
Properties
IUPAC Name |
methyl 5-[[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-5-3-4-6-17(13)26-20-16(11-23-26)19(14-7-8-14)24-25(21(20)27)12-15-9-10-18(30-15)22(28)29-2/h3-6,9-11,14H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHWPZOKNDPRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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